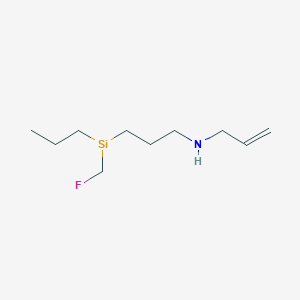![molecular formula C18H23NO2Si B14371772 Ethyl [dimethyl(4-methylphenyl)silyl]phenylcarbamate CAS No. 90100-92-8](/img/structure/B14371772.png)
Ethyl [dimethyl(4-methylphenyl)silyl]phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [dimethyl(4-methylphenyl)silyl]phenylcarbamate is an organosilicon compound that features a unique combination of silicon, phenyl, and carbamate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [dimethyl(4-methylphenyl)silyl]phenylcarbamate typically involves the reaction of ethyl phenylcarbamate with dimethyl(4-methylphenyl)silyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [dimethyl(4-methylphenyl)silyl]phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Amines.
Substitution: Various substituted phenylcarbamates and silyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl [dimethyl(4-methylphenyl)silyl]phenylcarbamate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmacological agent.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of ethyl [dimethyl(4-methylphenyl)silyl]phenylcarbamate involves its interaction with specific molecular targets and pathways. The carbamate group can inhibit enzymes by forming stable carbamylated intermediates. The silicon moiety can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components. The phenyl groups contribute to the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Ethyl [dimethyl(4-methylphenyl)silyl]phenylcarbamate can be compared with other similar compounds, such as:
Ethyl [dimethyl(phenyl)silyl]phenylcarbamate: Lacks the methyl group on the phenyl ring, resulting in different reactivity and properties.
Mthis compound: Contains a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Ethyl [dimethyl(4-methylphenyl)silyl]carbamate: Lacks the phenyl group, leading to different applications and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
90100-92-8 |
|---|---|
Molekularformel |
C18H23NO2Si |
Molekulargewicht |
313.5 g/mol |
IUPAC-Name |
ethyl N-[dimethyl-(4-methylphenyl)silyl]-N-phenylcarbamate |
InChI |
InChI=1S/C18H23NO2Si/c1-5-21-18(20)19(16-9-7-6-8-10-16)22(3,4)17-13-11-15(2)12-14-17/h6-14H,5H2,1-4H3 |
InChI-Schlüssel |
DTQPJGFIDBHCPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N(C1=CC=CC=C1)[Si](C)(C)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2-Dimethylnaphtho[2,1-B]thiophene](/img/structure/B14371696.png)




![N-{[4-(Piperidine-1-sulfonyl)phenyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B14371729.png)

![5-[Ethyl(difluoro)silyl]pentanoyl chloride](/img/structure/B14371742.png)
![3-{3-[4-(Trifluoromethyl)phenyl]propyl}aniline](/img/structure/B14371752.png)


![3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine](/img/structure/B14371762.png)
![3-[(Prop-2-en-1-yl)oxy]but-1-yne](/img/structure/B14371769.png)
